molecular formula C22H18N2OS B3709738 10-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-10H-PHENOTHIAZINE

10-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-10H-PHENOTHIAZINE

Cat. No.: B3709738
M. Wt: 358.5 g/mol
InChI Key: KUPUXLMQTLCCTA-UHFFFAOYSA-N
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Description

10-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-10H-PHENOTHIAZINE is a complex organic compound that combines the structural features of tetrahydroquinoline and phenothiazine

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl(phenothiazin-10-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c25-22(23-15-7-9-16-8-1-2-10-17(16)23)24-18-11-3-5-13-20(18)26-21-14-6-4-12-19(21)24/h1-6,8,10-14H,7,9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPUXLMQTLCCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-10H-PHENOTHIAZINE typically involves the reaction of 1,2,3,4-tetrahydroquinoline with phenothiazine under specific conditions. One common method includes the use of acetonitrile as a solvent and stirring the mixture at room temperature for an extended period, often 48 hours, while exposed to air . The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for mixing, reaction control, and purification.

Chemical Reactions Analysis

Types of Reactions

10-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-10H-PHENOTHIAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

10-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-10H-PHENOTHIAZINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.

    Industry: Utilized in the development of materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 10-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-10H-PHENOTHIAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: A simpler structure that lacks the phenothiazine moiety.

    Phenothiazine: A parent compound that forms the basis for many derivatives with diverse biological activities.

Uniqueness

10-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-10H-PHENOTHIAZINE is unique due to its combined structural features, which may confer distinct chemical and biological properties not found in its individual components. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-10H-PHENOTHIAZINE
Reactant of Route 2
Reactant of Route 2
10-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-10H-PHENOTHIAZINE

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